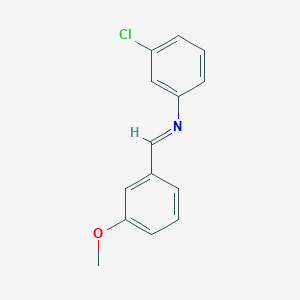
3-Chloro-N-(3-methoxybenzylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(3-methoxybenzylidene)aniline is an organic compound with the molecular formula C14H12ClNO and a molecular weight of 245.711 g/mol It is a derivative of aniline, featuring a chloro group and a methoxybenzylidene group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(3-methoxybenzylidene)aniline typically involves the condensation reaction between 3-chloroaniline and 3-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(3-methoxybenzylidene)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imine group can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of secondary amines.
Scientific Research Applications
3-Chloro-N-(3-methoxybenzylidene)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: Utilized in the development of novel materials, including polymers and dyes.
Corrosion Inhibition: Studied for its effectiveness as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3-methoxybenzylidene)aniline depends on its specific application:
Biological Activity: It may interact with cellular targets, such as enzymes or receptors, to exert its antimicrobial or anticancer effects. The exact molecular pathways involved are subject to ongoing research.
Corrosion Inhibition: It likely adsorbs onto the metal surface, forming a protective layer that prevents corrosion.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(4-methoxybenzylidene)aniline
- 3-Chloro-N-(2-methoxybenzylidene)aniline
- 4-Chloro-N-(3-methoxybenzylidene)aniline
- 3-Chloro-2-methyl-N-(2-hydroxy-3-methoxybenzylidene)aniline
Uniqueness
3-Chloro-N-(3-methoxybenzylidene)aniline is unique due to the specific positioning of the chloro and methoxybenzylidene groups, which can influence its reactivity and properties.
Properties
CAS No. |
76553-64-5 |
|---|---|
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(3-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H12ClNO/c1-17-14-7-2-4-11(8-14)10-16-13-6-3-5-12(15)9-13/h2-10H,1H3 |
InChI Key |
BGDDZVCTWYUNOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



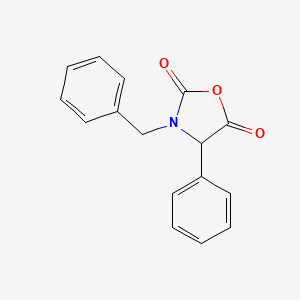
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)
![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)
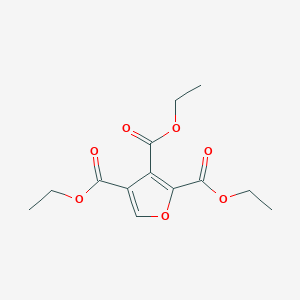
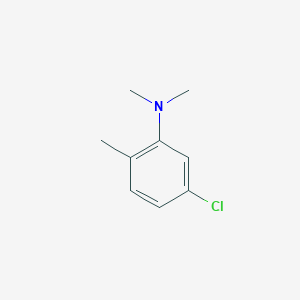
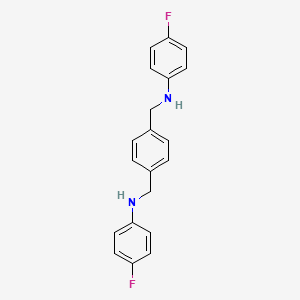
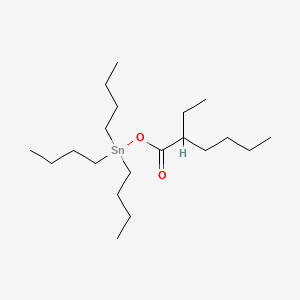
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15076663.png)

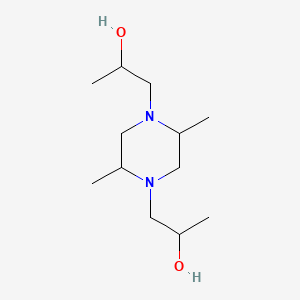
![3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15076672.png)

![N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea](/img/structure/B15076690.png)
